
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with benzyl halides in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as methanol or ether, and catalysts like potassium carbonate or sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride is unique due to its benzyl substitution and tetrahydroindole structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39744-92-8 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H |
InChI Key |
PJTGEWRUOVMBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)
![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)
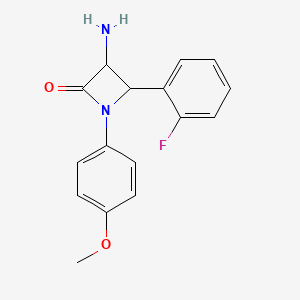

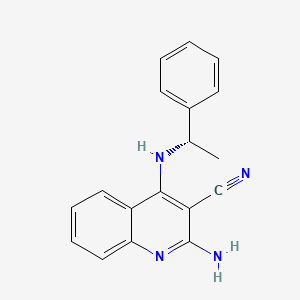
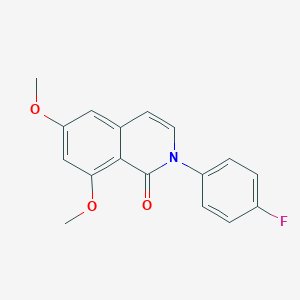


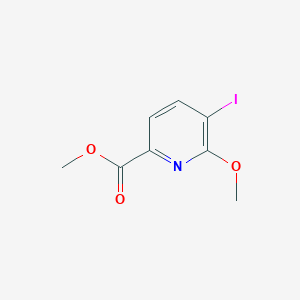

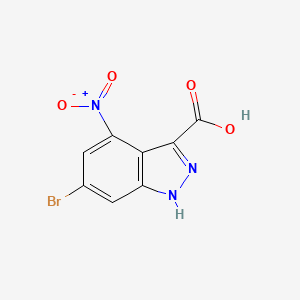
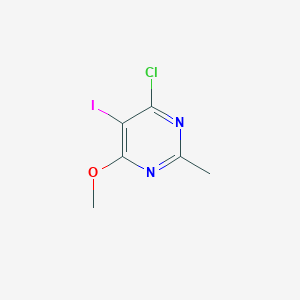
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
